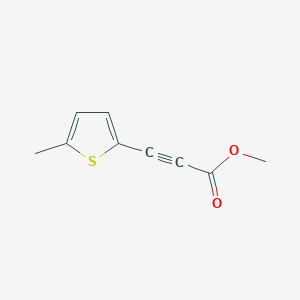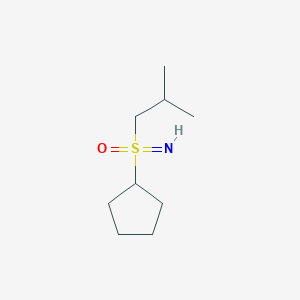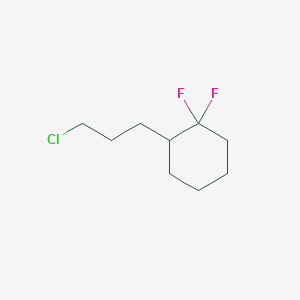
2-(3-Chloropropyl)-1,1-difluorocyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chloropropyl)-1,1-difluorocyclohexane is an organic compound characterized by the presence of a cyclohexane ring substituted with a 3-chloropropyl group and two fluorine atoms at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropropyl)-1,1-difluorocyclohexane typically involves the reaction of cyclohexane with 3-chloropropyl fluoride under specific conditions. One common method includes the use of a halogenation reaction where cyclohexane is treated with chlorine and fluorine sources in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure to ensure the selective substitution of hydrogen atoms with chlorine and fluorine.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the desired product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Chloropropyl)-1,1-difluorocyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different substituted cyclohexane derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclohexane derivatives with reduced functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed
Substitution: Formation of 2-(3-hydroxypropyl)-1,1-difluorocyclohexane or 2-(3-aminopropyl)-1,1-difluorocyclohexane.
Oxidation: Formation of 2-(3-chloropropyl)-1,1-difluorocyclohexanol or 2-(3-chloropropyl)-1,1-difluorocyclohexanone.
Reduction: Formation of this compound derivatives with reduced functional groups.
Aplicaciones Científicas De Investigación
2-(3-Chloropropyl)-1,1-difluorocyclohexane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(3-Chloropropyl)-1,1-difluorocyclohexane involves its interaction with molecular targets through its functional groups. The chlorine and fluorine atoms can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. The compound’s effects are mediated through pathways involving nucleophilic substitution, oxidation, and reduction reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Chloropropyl)-trimethoxysilane
- 3-(Chloropropyl)-1,3-dioxolane
- 3-(Chloropropyl)trimethoxysilane
Uniqueness
2-(3-Chloropropyl)-1,1-difluorocyclohexane is unique due to the presence of both chlorine and fluorine atoms on the cyclohexane ring, which imparts distinct chemical properties. The combination of these halogens allows for a wide range of chemical reactions and applications that are not possible with other similar compounds.
Propiedades
Fórmula molecular |
C9H15ClF2 |
|---|---|
Peso molecular |
196.66 g/mol |
Nombre IUPAC |
2-(3-chloropropyl)-1,1-difluorocyclohexane |
InChI |
InChI=1S/C9H15ClF2/c10-7-3-5-8-4-1-2-6-9(8,11)12/h8H,1-7H2 |
Clave InChI |
CBKJORRFZRWKRB-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(C1)CCCCl)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


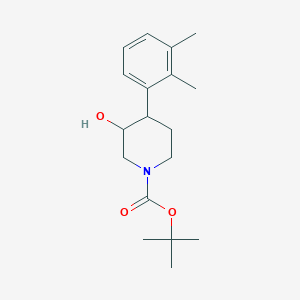

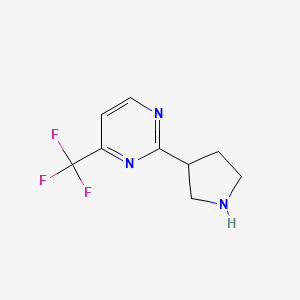
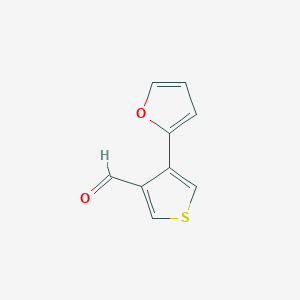
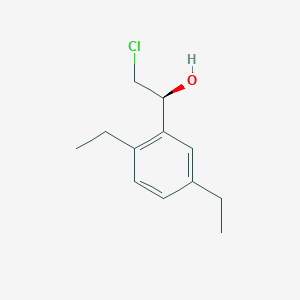

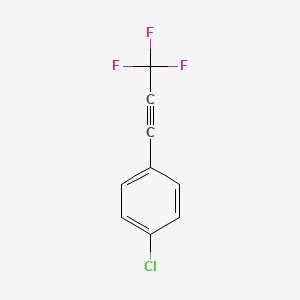
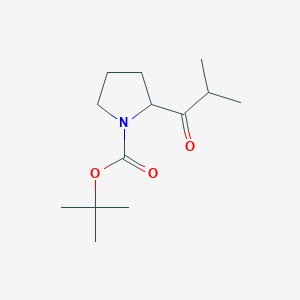
![2,4-Dichloroimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13176097.png)

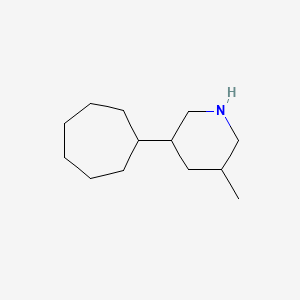
![8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13176104.png)
